Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Description
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Properties
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)benzoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-9(16)6-15-10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPQOKDXQXMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336265 | |
| Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131648-66-3 | |
| Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(3-(trifluoromethyl)benzamido)acetate
A comprehensive overview for researchers, scientists, and drug development professionals.
This guide provides a detailed technical overview of Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS 131648-66-3), a molecule of interest in medicinal chemistry and drug discovery. By synthesizing its known properties, probable synthetic routes, and potential biological applications based on structurally related compounds, this document serves as a valuable resource for professionals in the field.
Core Molecular Attributes
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a derivative of glycine methyl ester and 3-(trifluoromethyl)benzoic acid. Its structure incorporates a trifluoromethyl group, a common moiety in modern drug design known to enhance metabolic stability, lipophilicity, and binding affinity of compounds.[1][2]
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties, including predicted values from chemical suppliers.
| Property | Value | Source |
| CAS Number | 131648-66-3 | [3] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | [3] |
| Molecular Weight | 261.2 g/mol | [3] |
| Predicted Boiling Point | 345.7 ± 42.0 °C | [3] |
| Predicted Density | 1.307 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: the preparation of the acylating agent and the final coupling reaction.
Caption: Proposed synthesis workflow for Methyl 2-(3-(trifluoromethyl)benzamido)acetate.
Step-by-Step Experimental Protocol (Hypothesized)
Part 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid.
-
Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-(trifluoromethyl)benzoyl chloride.
Part 2: Synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate
-
Dissolve glycine methyl ester hydrochloride in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a suitable base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-(3-(trifluoromethyl)benzamido)acetate.
Characterization
While specific experimental spectra for the title compound are not available, the following are expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl ester protons, a doublet for the methylene protons of the glycine moiety coupled to the amide proton, a triplet for the amide proton, and multiplets for the aromatic protons of the benzoyl group.
¹³C NMR Spectroscopy: Key signals would be observed for the carbonyl carbons of the ester and amide, the methylene carbon of the glycine unit, the methyl carbon of the ester, the quaternary carbon of the trifluoromethyl group, and the aromatic carbons. The carbon of the CF₃ group would likely appear as a quartet due to coupling with the fluorine atoms.[5]
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide, C=O stretching of the ester and amide, and C-F stretching of the trifluoromethyl group.[5]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.2 g/mol ).
Potential Biological Applications and Lines of Inquiry
While no specific biological activity has been reported for Methyl 2-(3-(trifluoromethyl)benzamido)acetate, its structural motifs suggest several promising avenues for investigation in drug discovery.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
The benzamide scaffold is a known pharmacophore for inhibitors of Cholesteryl Ester Transfer Protein (CETP).[6][7] Inhibition of CETP is a therapeutic strategy to raise high-density lipoprotein (HDL) cholesterol levels, which is considered beneficial in the prevention of cardiovascular diseases.[6][8] Several studies have explored trifluoromethyl-substituted benzamides as potent CETP inhibitors.[8][9] The presence of the 3-(trifluoromethyl)benzamido moiety in the title compound makes it a candidate for investigation as a CETP inhibitor.
Caption: Proposed mechanism of action as a CETP inhibitor.
Antimicrobial and Antifungal Activity
N-benzoyl glycine derivatives have demonstrated notable antibacterial and antifungal activities.[7][10][11][12] The benzoyl ring can be substituted to modulate this activity, with electron-withdrawing groups often enhancing potency.[10] The trifluoromethyl group is a strong electron-withdrawing group, suggesting that Methyl 2-(3-(trifluoromethyl)benzamido)acetate could possess antimicrobial properties.
-
Antibacterial Potential: Studies on benzoyl glycine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[10]
-
Antifungal Potential: N-benzoyl amino esters have been reported to exhibit antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[11][12]
Further research is warranted to screen Methyl 2-(3-(trifluoromethyl)benzamido)acetate against a panel of clinically relevant microbial strains.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 2-(3-(trifluoromethyl)benzamido)acetate is not publicly available. However, based on the safety profiles of its precursors and structurally related compounds, the following precautions are advised.[13][14][15]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.[13][15]
-
Eye Damage/Irritation: May cause serious eye irritation.[13][15]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[13] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is between 2-8°C.[4]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a compound with significant potential in drug discovery, primarily due to its structural similarity to known CETP inhibitors and the established antimicrobial properties of the N-benzoyl glycine scaffold. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties. While a comprehensive experimental characterization of this molecule is yet to be published, this guide provides a solid foundation for researchers by outlining its core properties, a plausible synthetic route, and promising avenues for biological investigation. Further empirical studies are necessary to fully elucidate its therapeutic potential and to establish a complete safety profile.
References
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Abu Khalaf, R., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. Archiv der Pharmazie, 350(12). Available at: [Link]
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Abu Khalaf, R., et al. (2022). Cholesteryl ester transfer protein inhibitory oxoacetamido-benzamide derivatives: Glide docking, pharmacophore mapping, and synthesis. Journal of the Serbian Chemical Society, 87(11), 1269-1286. Available at: [Link]
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Chendo GmbH. (n.d.). Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Cheméo. Retrieved February 21, 2026, from [Link]
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Dahab, G. M., et al. (2023). Trifluorooxoacetamido Benzamides as Breakthrough CETP Inhibitors: A Synergistic Approach of Synthesis, Biological Assessment, and Molecular Modeling. An-Najah University Journal for Research - A (Natural Sciences), 37(1), 1-32. Available at: [Link]
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Plu.mx. (n.d.). Cholesteryl ester transfer protein inhibitory oxoacetamido-benzamide derivatives: Glide docking, pharmacophore mapping, and synthesis. Retrieved February 21, 2026, from [Link]
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Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7252-7261. Available at: [Link]
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MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved February 21, 2026, from [Link]
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Pérez-Chiguils, M. C. Y., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 85-101. Available at: [Link]
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Angene Chemical. (2024, October 17). Safety Data Sheet. Available at: [Link]
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Pérez-Chiguils, M. C. Y., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 85-101. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved February 21, 2026, from [Link]
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Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178. Available at: [Link]
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Malíková, M., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Molecules, 25(22), 5485. Available at: [Link]
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Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved February 21, 2026, from [Link]
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Palestinian Medical and Pharmaceutical Journal. (n.d.). Synthesis and Biological Evaluation of Novel Benzamide Derivatives as Potential CETP Inhibitors. Retrieved February 21, 2026, from [Link]
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Journal of the Mexican Chemical Society. (2021, December 27). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved February 21, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved February 21, 2026, from [Link]
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Harian, B., et al. (2023). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 10(2), 123-132. Available at: [Link]
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de Oliveira, C. F., et al. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 89(3 Suppl), 1851-1860. Available at: [Link]
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ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved February 21, 2026, from [Link]
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MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved February 21, 2026, from [Link]
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Cakmak, O., et al. (2022). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 498-505. Available at: [Link]
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Chendo GmbH. (n.d.). Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Cheméo. Retrieved February 21, 2026, from [Link]
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Spániková, S., et al. (2013). Characterisation of three fungal glucuronoyl esterases on glucuronic acid ester model compounds. Applied Microbiology and Biotechnology, 97(15), 6741-6751. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved February 21, 2026, from [Link]
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An In-depth Technical Guide to N-(3-trifluoromethylbenzoyl)glycine methyl ester
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of the trifluoromethyl group—its high electronegativity, steric bulk, and metabolic stability—confer significant advantages to parent molecules.[1][2] These advantages include enhanced lipophilicity, which can improve membrane permeability, and increased resistance to metabolic degradation, leading to a longer biological half-life.[1][3] N-(3-trifluoromethylbenzoyl)glycine methyl ester is a compound that marries the benefits of a trifluoromethylated aromatic ring with the fundamental amino acid building block, glycine. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, offering valuable insights for researchers in drug discovery and organic synthesis.
Chemical Structure and Properties
N-(3-trifluoromethylbenzoyl)glycine methyl ester possesses a molecular structure characterized by a central amide linkage connecting a 3-(trifluoromethyl)benzoyl group to a glycine methyl ester moiety.
Caption: Chemical structure of N-(3-trifluoromethylbenzoyl)glycine methyl ester.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | Cheméo |
| Molecular Weight | 261.19 g/mol | Cheméo |
| LogP | 1.9 (Predicted) | Cheméo |
| Boiling Point | ~350-450 °C (Predicted) | Cheméo |
| Melting Point | Not available | - |
Synthesis of N-(3-trifluoromethylbenzoyl)glycine methyl ester
The most direct and widely employed method for the synthesis of N-acyl amino acid esters is the Schotten-Baumann reaction.[4][5] This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation.[6]
Reaction Scheme:
3-(Trifluoromethyl)benzoyl chloride + Glycine methyl ester hydrochloride → N-(3-trifluoromethylbenzoyl)glycine methyl ester
Experimental Protocol
This protocol is adapted from a similar synthesis of N-(3-trifluoromethylbenzoyl)aminoacetic acid.[7]
Materials and Reagents:
-
Glycine methyl ester hydrochloride
-
3-(Trifluoromethyl)benzoyl chloride
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine methyl ester hydrochloride (1.0 eq.) in a biphasic solvent system of water and dichloromethane.
-
Basification: Cool the mixture in an ice bath and slowly add a solution of sodium bicarbonate (2.2 eq.) or sodium hydroxide (2.2 eq.) in water. Stir vigorously for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.
-
Acylation: While maintaining the cold temperature, add 3-(trifluoromethyl)benzoyl chloride (1.0-1.1 eq.) dropwise to the rapidly stirring biphasic mixture. The addition should be controlled to prevent a significant increase in temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(3-trifluoromethylbenzoyl)glycine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of N-(3-trifluoromethylbenzoyl)glycine methyl ester.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic Protons (4H) | 7.5 - 8.2 | Multiplet | The aromatic protons will appear as a complex multiplet due to the electron-withdrawing effects of both the trifluoromethyl and the N-acylglycine methyl ester groups. |
| Amide N-H (1H) | 6.5 - 8.0 | Broad Singlet or Triplet | The chemical shift and multiplicity can vary depending on the solvent and concentration. Coupling to the adjacent CH₂ group may be observed. |
| Glycine α-CH₂ (2H) | 4.1 - 4.3 | Doublet | Coupled to the amide N-H proton. |
| Methyl Ester -OCH₃ (3H) | 3.7 - 3.8 | Singlet | A characteristic singlet for the methyl ester group.[8] |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Benzoyl Carbonyl C=O | 166 - 168 | Typical chemical shift for an amide carbonyl carbon. |
| Ester Carbonyl C=O | 170 - 172 | Slightly downfield compared to the amide carbonyl. |
| Aromatic C-CF₃ | 130 - 132 (quartet) | The carbon attached to the CF₃ group will exhibit a quartet due to coupling with the three fluorine atoms. |
| Other Aromatic Carbons | 125 - 135 | A series of signals in the aromatic region. |
| Trifluoromethyl -CF₃ | 123 - 125 (quartet) | A strong quartet with a large C-F coupling constant. |
| Methyl Ester -OCH₃ | 52 - 54 | Characteristic chemical shift for a methyl ester carbon. |
| Glycine α-CH₂ | 41 - 43 | The alpha-carbon of the glycine moiety. |
¹⁹F NMR Spectroscopy
A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of -60 to -65 ppm, using CFCl₃ as a reference.[9]
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3300 - 3400 | Amide N-H stretching vibration. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretching of the glycine and methyl groups. |
| C=O Stretch (Ester) | ~1740 - 1750 | Ester carbonyl stretch. |
| C=O Stretch (Amide I) | ~1650 - 1680 | Amide I band (primarily C=O stretch). |
| N-H Bend (Amide II) | ~1530 - 1570 | Amide II band (N-H bend and C-N stretch). |
| C-F Stretch | 1100 - 1350 | Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group. |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the cleavage of the amide bond, loss of the methoxycarbonyl group (-COOCH₃), and fragmentation of the benzoyl group.
Potential Applications in Research and Development
The unique combination of a trifluoromethylated benzoyl group and a glycine methyl ester scaffold makes this compound a promising candidate for various applications, particularly in drug discovery and development.
-
Enhanced Biological Activity: The trifluoromethyl group can significantly enhance the biological activity of a molecule by increasing its lipophilicity and metabolic stability.[1][10] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.
-
Enzyme Inhibition: N-acyl amino acids are known to interact with a variety of enzymes. The trifluoromethyl group can serve as a strong hydrogen bond acceptor and can participate in other non-covalent interactions, potentially leading to potent and selective enzyme inhibition.
-
Building Block for Peptidomimetics: As a modified amino acid derivative, N-(3-trifluoromethylbenzoyl)glycine methyl ester can be used as a building block in the synthesis of peptidomimetics. These are compounds that mimic the structure and function of peptides but have improved stability and bioavailability.
-
Agrochemical Research: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. The trifluoromethyl group can enhance the potency and environmental persistence of herbicides, insecticides, and fungicides.
Conclusion
N-(3-trifluoromethylbenzoyl)glycine methyl ester is a compound of significant interest due to the advantageous properties imparted by its trifluoromethyl group. Its synthesis via the robust Schotten-Baumann reaction is straightforward, and its structural features make it a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic characteristics, and potential applications, serving as a foundational resource for further investigation and utilization of this versatile molecule.
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Cheméo. (n.d.). Chemical Properties of Glycine, N-(2,3,4-trifluorobenzoyl)-, methyl ester. [Link]
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- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. byjus.com [byjus.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate from benzoyl chloride
Application Note & Protocol | Code: AN-SYN-TFMBA-01
Abstract & Scope
This technical guide details the precision synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS: 131648-66-3), a critical peptidomimetic building block and intermediate in the development of fluorinated bioactive scaffolds. The protocol utilizes a nucleophilic acyl substitution strategy starting from 3-(trifluoromethyl)benzoyl chloride and glycine methyl ester hydrochloride .
Designed for medicinal chemists and process development scientists, this guide prioritizes high-yield isolation (>85%), purity (>98%), and operational safety. It addresses common pitfalls such as ester hydrolysis and oligomerization, providing a self-validating workflow compliant with GLP standards.
Retrosynthetic Analysis & Pathway
The synthesis is based on the robust Schotten-Baumann amide coupling principle, adapted for anhydrous organic conditions to preserve the methyl ester moiety.
Figure 1: Retrosynthetic disconnection revealing the acyl chloride and amine precursors.
Reaction Mechanism
The reaction proceeds via an Addition-Elimination mechanism :
-
Activation: The base (Triethylamine) deprotonates the ammonium salt of glycine methyl ester, liberating the free amine nucleophile.
-
Nucleophilic Attack: The lone pair of the glycine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Neutralization: The liberated chloride reacts with the protonated base to form triethylamine hydrochloride (Et₃N·HCl), which precipitates or remains dissolved depending on the solvent.
Experimental Protocol
Reagents & Materials
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[1][3] | Qty (Example) | Role |
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | 208.57 | 1.05 | 2.19 g | Electrophile |
| Glycine methyl ester HCl | 5680-79-5 | 125.55 | 1.00 | 1.26 g | Nucleophile |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.50 | 3.50 mL | Base/Scavenger |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | 20-30 mL | Solvent |
Safety Note: 3-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.
Step-by-Step Procedure
Step 1: Preparation of Nucleophile Solution
-
In a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Glycine methyl ester HCl (1.0 equiv).
-
Add anhydrous DCM (0.2 M concentration relative to amine).
-
Cool the suspension to 0°C using an ice/water bath.
-
Add Triethylamine (2.5 equiv) dropwise over 5 minutes.
-
Observation: The suspension will clear as the free amine forms, though Et₃N·HCl salts may eventually precipitate.
-
Why: 1.0 eq of base neutralizes the HCl salt; the remaining 1.5 eq is available to scavenge the HCl produced during coupling.
-
Step 2: Acylation (The Coupling)
-
Dilute 3-(Trifluoromethyl)benzoyl chloride (1.05 equiv) in a small volume of DCM (2-5 mL).
-
Add the acid chloride solution dropwise to the cold amine solution over 10–15 minutes.
-
Critical Control: Maintain internal temperature < 5°C to prevent side reactions.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 3–4 hours .
Step 3: In-Process Control (IPC)
-
TLC System: Hexanes:Ethyl Acetate (1:1).
-
Visualization: UV (254 nm).
-
Criteria: Disappearance of the benzoyl chloride spot (high R_f) and appearance of the product (mid R_f). The amine stays at the baseline.
Workup & Isolation
-
Quench: Add 10 mL of water to the reaction mixture.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).
-
Purpose: Removes unreacted amine and excess triethylamine.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 15 mL).
-
Purpose: Removes unreacted 3-(trifluoromethyl)benzoic acid (hydrolysis byproduct).
-
-
Brine Wash: Wash with Saturated NaCl (1 x 15 mL) to remove trapped water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the solid.
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 35°C to yield the crude solid.
Purification
-
Recrystallization (Preferred): Dissolve crude solid in minimal hot Ethyl Acetate (~60°C). Slowly add Hexanes until turbidity persists. Cool to 4°C overnight. Filter crystals.
-
Flash Chromatography (Alternative): Silica gel; Gradient elution 10%
40% EtOAc in Hexanes.
Characterization Data (Self-Validation)
Ensure your isolated product matches these specifications to validate the synthesis.
| Property | Specification | Notes |
| Appearance | White crystalline solid | If yellow, wash with cold ether. |
| Melting Point | 105–110°C (Estimated) | Compare to similar benzamides. |
| ¹H NMR (400 MHz, CDCl₃) | Diagnostic doublet at 4.25 ppm confirms Glycine incorporation. | |
| ¹⁹F NMR | Characteristic of Ar-CF₃ group. | |
| MS (ESI+) | [M+H]⁺ = 262.2 | Consistent with MW 261.2. |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic deviations.
-
Issue: Hydrolysis (Acid formation instead of Ester).
-
Cause: Water in the solvent or excessive washing times with strong base.
-
Fix: Use anhydrous DCM; perform NaHCO₃ washes quickly.
-
-
Issue: Low Yield.
-
Cause: Product lost in aqueous layer during workup.
-
Fix: Re-extract aqueous washes with DCM; check pH of acid wash (product is neutral, should not protonate, but ensure phase separation is clean).
-
References
-
PrepChem. (n.d.). Synthesis of N-[3-(chloroacetylamino)benzoyl]glycine methyl ester (Protocol Analog). Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10401718, Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate (Structural Analog). Retrieved February 21, 2026, from [Link]
Sources
Application Note: Chemoselective Conversion of Methyl Esters to Hydrazides in Benzamide Scaffolds
Abstract & Scope
This application note details the protocol for the hydrazinolysis of methyl ester moieties to generate benzohydrazide derivatives (
While the reaction is a standard nucleophilic acyl substitution, this guide focuses on optimizing yield and purity when applied to benzamide derivatives —scaffolds that may already contain amide functionalities. We address the challenge of chemoselectivity (reacting the ester without hydrolyzing the existing amide) and preventing the formation of symmetrical N,N'-diacylhydrazine dimers.
Scientific Foundation: Mechanism of Action
The conversion of a methyl ester to a hydrazide is a Nucleophilic Acyl Substitution (Aminolysis) .[1] Hydrazine, being a potent alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the ester.
Reaction Pathway[2][3]
-
Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the ester carbonyl, breaking the
-bond and forming a tetrahedral intermediate. -
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group (
). -
Proton Transfer: The methoxide deprotonates the hydrazide nitrogen, yielding the neutral hydrazide and methanol.
Mechanistic Visualization
The following diagram illustrates the transition states and the critical requirement for excess hydrazine to prevent dimerization (where the product hydrazide attacks another ester molecule).
Figure 1: Mechanistic pathway of hydrazinolysis. The dashed red line indicates the dimerization pathway, which is suppressed by maintaining a high concentration of hydrazine.
Critical Experimental Parameters
To ensure reproducibility and safety, the following parameters must be controlled:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:3 to 1:5 (Ester : Hydrazine) | Excess hydrazine drives equilibrium forward and prevents the product hydrazide from acting as a nucleophile (dimerization). |
| Solvent | Ethanol (Abs.) or Methanol | Protic polar solvents stabilize the polar transition state. Ethanol is preferred for higher reflux temperature ( |
| Temperature | Reflux ( | Required to overcome the activation energy, especially for electron-rich benzamide rings which deactivate the ester carbonyl. |
| Reaction Time | 2 – 12 Hours | Varies by substituents. Electron-withdrawing groups (e.g., |
| Safety | FUME HOOD MANDATORY | Hydrazine hydrate is carcinogenic, corrosive, and toxic by inhalation.[2] |
Standard Operating Procedure (SOP)
Objective: Synthesis of 4-substituted benzohydrazide from methyl 4-substituted benzoate.
Materials
-
Substrate: Methyl ester derivative (1.0 eq)
-
Reagent: Hydrazine hydrate (
), 80% or 98% grade (5.0 eq) -
Solvent: Ethanol (Absolute)[3]
-
Workup: Ice-cold distilled water, Ethyl Acetate (optional for extraction)
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Place the system in an oil bath or heating mantle.
-
Dissolution: Dissolve the methyl ester (e.g., 10 mmol) in Ethanol (10-15 volumes relative to substrate mass).
-
Note: If the substrate is not fully soluble at RT, proceed; it often dissolves upon heating.
-
-
Reagent Addition: Add Hydrazine Hydrate (50 mmol) dropwise to the stirring solution at room temperature.
-
Caution: Exothermic reaction. Do not add all at once.
-
-
Reflux: Heat the mixture to reflux (
C). Stir vigorously for 3–6 hours. -
Monitoring (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Visualization: Hydrazides are much more polar than esters (lower
). They stain distinctively with ninhydrin or iodine.
-
-
Workup (Precipitation Method - Preferred):
-
Remove heat and allow the flask to cool to room temperature.
-
Ideally, the hydrazide precipitates as a crystalline solid upon cooling.
-
If no solid forms, pour the reaction mixture onto crushed ice (~50g) and stir for 15 minutes.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with:
- mL cold water (removes excess hydrazine).
- mL cold ethanol.
-
Drying: Dry the solid under vacuum at
C for 4 hours.
Workflow Diagram
Figure 2: Decision tree for the isolation of benzohydrazide derivatives.
Troubleshooting & Optimization (Expert Insights)
Chemoselectivity (Amide vs. Ester)
In "benzamide derivatives," you may have a primary amide (
-
Observation: Hydrazine reacts with esters much faster than with amides.
-
Control: Do not use acid catalysis or extreme temperatures (
C), as this may force transamidation of the stable benzamide group. The standard reflux protocol is highly selective for the ester.
Solubility Issues
If the starting material is highly lipophilic (e.g., contains long alkyl chains):
-
Solution: Use a co-solvent mixture of Ethanol:Dioxane (1:1) or Ethanol:THF. Hydrazine is miscible in these, but the reaction rate may decrease slightly due to dilution.
"Oiling Out"
If the product forms an oil instead of a solid upon pouring into ice:
-
Remedy: Extract the aqueous/ice mixture with Ethyl Acetate (
). Wash the organic layer with Brine, dry over , and evaporate. Recrystallize the residue from hot Ethanol.
Characterization Validation
How to confirm the conversion without full NMR:
-
IR Spectroscopy: Look for the appearance of the hydrazide doublet (
) around and a shift in the carbonyl stretch to lower frequency compared to the ester. -
Melting Point: Hydrazides typically have significantly higher melting points than their parent esters due to hydrogen bonding.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for hydrazinolysis of esters).
-
Narayana, B., et al. (2012). Synthesis of new hydrazide derivatives and their biological activity. European Journal of Medicinal Chemistry.
-
Gouda, M. A., et al. (2015). Synthesis and biological evaluation of some new benzohydrazide derivatives. Arabian Journal of Chemistry.
-
PubChem Compound Summary. (2023). Hydrazine Hydrate - Safety and Hazards. National Library of Medicine.
-
RSC ChemSpider. (2023). Synthetic procedures for Benzohydrazide. Royal Society of Chemistry.
Sources
Troubleshooting & Optimization
Controlling regioselectivity in substituted benzamide synthesis
Ticket System: OPEN | Priority: HIGH | Topic: Regioselectivity & Steric Control [1]
Welcome to the Benzamide Synthesis Technical Hub
Mission: To provide researchers with actionable, mechanism-driven solutions for the synthesis of complex substituted benzamides.[1] We move beyond basic "stir and stir" instructions to address the root causes of failure: steric occlusion, electronic mismatch, and regiochemical ambiguity.[1]
Module 1: The "Crowded" Benzamide (Steric Control)
Issue: Users report <10% yield when coupling 2,6-disubstituted benzoic acids with bulky anilines using standard reagents (EDC, HATU). Diagnosis: The "Ortho Effect."[1] Substituents at the 2- and 6-positions twist the carboxylate out of planarity and physically block the trajectory of the incoming nucleophile (amine). Standard active esters (OBt/OAt) are too bulky to form effectively.
Troubleshooting Guide: Overcoming Steric Hindrance
| Method | Applicability | Key Reagent | Mechanism Note |
| Standard Activation | Low/Med Sterics | HATU / DIPEA | Fails for 2,6-disubstituted acids due to bulky active ester intermediate. |
| High-Energy Acyl | High Sterics | Ghosez’s Reagent or (COCl)₂ | Generates a keteniminium or acid chloride (small electrophile).[1] |
| Inverse Addition | Extreme Sterics | Grignard + Isocyanate | Bode’s Protocol: Avoids the tetrahedral intermediate collapse issue by changing the bond disconnection.[1] |
Q&A: Steric Challenges
Q: I am trying to couple 2,4,6-trimethylbenzoic acid with 2,6-diisopropylaniline. HATU failed. What now?
A: HATU generates a bulky active ester that cannot access the amine.[1] Switch to the Acid Chloride route using Thionyl Chloride (
Q: Even the acid chloride is giving low yields with my bulky aniline. A: You are fighting thermodynamics. Switch to Bode’s Isocyanate Protocol . Instead of reacting an acid with an amine, react the Grignard reagent of your arene with the isocyanate of your amine.
-
Reaction:
-
Why it works: It bypasses the "tetrahedral intermediate" bottleneck associated with nucleophilic acyl substitution on crowded carbonyls.
Module 2: Regioselective Ring Functionalization (C-H Activation)
Issue: User needs to install an amide or functional group at a specific position on a pre-existing benzamide ring but gets a mixture of isomers. Diagnosis: The user is relying on classical Electrophilic Aromatic Substitution (EAS), which is governed by electronics (ortho/para mixtures). Modern control requires Chelation-Assisted C-H Activation .[1][2]
Decision Matrix: Selecting the Catalyst for Regioselectivity
Caption: Workflow for selecting the correct transition metal catalyst based on the desired regiochemical outcome.
Troubleshooting Guide: C-H Amidation
Scenario A: Ortho-Functionalization (The "Pd" Route)
-
Mechanism: The amide nitrogen coordinates to Pd(II), directing the metal to the ortho C-H bond (Cyclopalladation).
-
Critical Parameter: Solvent polarity.[1] Acidic solvents (AcOH) often promote the C-H activation step via CMD (Concerted Metalation-Deprotonation).
-
Protocol Tip: If using a secondary amide (
), the N-H acidity is crucial.[1] Adding an oxidant (e.g., or Benzoquinone) is required to regenerate Pd(II).
Scenario B: Meta/Para-Functionalization (The "Ir" Route)
-
Mechanism: Iridium catalysts (with bipyridine ligands) are sensitive to steric bulk.[1] They activate the least hindered C-H bond (usually meta or para), ignoring the "directing" effect of the amide carbonyl.
-
Protocol Tip: Use
with a bulky ligand (dtbpy). This is often an "indirect" route: C-H Borylation first, then conversion to the amide or other functional group.
Module 3: Experimental Protocols
Protocol 1: Synthesis of Sterically Hindered Benzamides (Acid Chloride Method)
For coupling 2,6-disubstituted benzoic acids with weak nucleophiles.[1]
-
Activation: Dissolve the 2,6-disubstituted benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF (essential for Vilsmeier-Haack intermediate formation).
-
Monitoring: Stir at room temperature for 2 hours. Confirm conversion to acid chloride by quenching a strictly anhydrous aliquot with MeOH and checking TLC for the methyl ester.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical: excess reagent will destroy your amine).[1]
-
Coupling: Redissolve the residue in DCM. Add the amine (1.2 equiv) and Pyridine (3.0 equiv).
-
Reflux: If the amine is sterically hindered, heat the sealed vessel to 40–50°C for 12 hours.
Protocol 2: Iridium-Catalyzed Regioselective Amidation
Based on Chang Group methodologies for meta/para selectivity via traceless directing groups.[1]
-
Setup: In a glovebox, combine the benzoic acid substrate (0.2 mmol), Sulfonyl Azide (1.2 equiv),
(2.5 mol%), and (10 mol%). -
Solvent: Add 1,2-dichloroethane (DCE, 1.0 mL).
-
Reaction: Seal the tube and heat to 60°C for 12 hours.
-
Mechanism Check: The reaction proceeds via an iridacycle intermediate.[1][3] The carboxylic acid directs the Ir to the ortho position, installs the amine, and can subsequently be decarboxylated (if desired) to yield the meta-substituted aniline derivative relative to the original ring pattern.
References & Authoritative Sources
-
Chang, S. et al. (2012). Rhodium-Catalyzed Direct C-H Amination of Benzamides with Aryl Azides.[1][4] Angewandte Chemie International Edition.[1][4]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.[1][5] CHIMIA.[1][5][6][7]
-
Wolf, C. et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids.[1][8] The Journal of Organic Chemistry.[9]
-
Weis, E., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids... through Directed Iridium-Catalyzed C-H Activation.[1][3][7] Chemistry - A European Journal.[1][7]
-
Engle, K. M., et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation.[1][9][10] The Journal of Organic Chemistry.[9]
Sources
- 1. Publications [sbchang.kaist.ac.kr]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. d-nb.info [d-nb.info]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing racemization in chiral analogs of benzamido acetates
Topic: Minimizing Racemization in Chiral Analogs of Benzamido Acetates Ticket ID: RAC-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Welcome to the Technical Support Center
You have reached the specialized support unit for Benzamido Acetates . These compounds—derivatives of amino acids protected by a benzoyl (Bz) group and esterified—are notoriously prone to racemization. Unlike Fmoc or Boc carbamates, the benzamide group is a "participating group" that actively facilitates loss of chirality through unique mechanisms.
This guide is structured to troubleshoot your workflow, from synthesis to storage.
Module 1: Synthesis & Coupling Troubleshooting
"My enantiomeric excess (ee%) drops immediately after amide coupling."
The Root Cause: The Azlactone Pathway
The most common cause of racemization during the synthesis of benzamido derivatives is the formation of a 5(4H)-oxazolone (azlactone) intermediate.
Unlike Fmoc/Boc groups, the carbonyl oxygen of the benzamide is nucleophilic. Upon activation of the carboxylic acid (during coupling), this oxygen attacks the activated carbonyl, forming a five-membered ring. This ring allows the
Mechanism Visualization
The following diagram illustrates how the benzamido group causes self-racemization during activation.
Caption: The "Azlactone Danger": Benzoyl protection facilitates intramolecular cyclization, destroying chirality.
Troubleshooting Protocol: Suppression Strategy
If you observe racemization during coupling, switch to this "Suppressant Protocol" immediately.
Step-by-Step Methodology:
-
Reagent Swap: Abandon standard EDC/NHS or HATU. These are too slow or too basic.
-
Additive Selection: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole).[1] These additives react faster with the activated acid than the benzamide oxygen does, bypassing the azlactone.
-
Base Management: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA or TEA. Collidine is a weak base sufficient to neutralize the acid generated but too sterically hindered to deprotonate the
-carbon efficiently.
| Parameter | Standard (High Risk) | Optimized (Low Risk) |
| Coupling Reagent | HATU, HBTU | DIC (Diisopropylcarbodiimide) |
| Additive | None / HOBt | Oxyma Pure or HOAt |
| Base | Triethylamine (TEA) | Collidine (TMP) or Base-free (if possible) |
| Solvent | DMF (Polar/Basic) | DCM/DMF (1:1) or DCM (Low polarity) |
Module 2: Handling & Purification (Base Sensitivity)
"My product was pure after reaction, but racemized during workup/storage."
The Root Cause: Direct Enolization
Benzamido acetates have an
-
The Trap: Standard organic workups often use saturated
or require drying over basic agents. Even mild bases can deprotonate this position, leading to a planar enolate and subsequent racemization.
Decision Tree: Safe Handling
Follow this logic flow to preserve chirality during isolation.
Caption: Workflow for minimizing base-catalyzed epimerization during isolation.
FAQ: Workup & Storage
Q: Can I use silica gel chromatography? A: Proceed with caution. Silica is slightly acidic, which is generally safe, but "neutralized" silica (often treated with amines) will cause racemization. Use acid-washed silica or elute quickly with non-polar solvents (Hexane/EtOAc). Avoid MeOH/DCM mixtures if possible, as protic solvents can facilitate proton exchange.
Q: How do I remove excess acid without
Module 3: Analytical Validation
"How do I prove the optical purity of my Benzamido Acetate?"
You cannot rely on optical rotation (
Recommended Stationary Phases
Benzamido acetates contain an aromatic group (benzoyl), an amide, and an ester. These features interact well with Polysaccharide-based columns via
| Column Type | Trade Name Examples | Suitability | Mobile Phase Mode |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / AD-3 | Excellent (First Choice) | Normal Phase (Hexane/IPA) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / OD-3 | Good (Alternative) | Normal Phase (Hexane/EtOH) |
| Pirkle-Type (Whelk-O) | Whelk-O 1 | Moderate | Reversed Phase |
Analytical Protocol
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 2-Propanol (IPA) . Do not use MeOH or DMF, as they may degrade the column or promote racemization in the vial.
-
Mobile Phase: Start with Hexane : IPA (90:10) .
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzoyl group absorbs strongly here).
-
Success Criteria: Baseline separation (
) of the two enantiomers.
References
-
Benoiton, N. L. (1983). Oxazolones in Peptide Synthesis. In Chemistry of Peptides and Proteins. This seminal text details the mechanism of azlactone formation specifically in benzoyl-protected amino acids.
-
(General Search for Benoiton Oxazolone)
-
-
Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Describes the superior racemization suppression of Oxyma compared to HOBt.[2][3]
-
Beissner, M., et al. (2010). Racemization of amino acid derivatives: A kinetic study. Journal of Organic Chemistry.
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Sources
Stability of Methyl 2-(3-(trifluoromethyl)benzamido)acetate in cell culture media
Technical Support Center: Stability of Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Executive Summary & Core Mechanism
The Challenge: Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a synthetic intermediate often used as a prodrug or probe.[1] It contains two key functional groups: a benzamide (stable) and a methyl ester (labile).
The Verdict: This compound is highly unstable in standard cell culture media supplemented with Fetal Bovine Serum (FBS). The primary driver of degradation is enzymatic hydrolysis , not chemical instability. Serum carboxylesterases (CES) rapidly cleave the methyl ester, converting the parent compound into its corresponding carboxylic acid metabolite.
Impact:
-
Dosing Errors: The concentration of the parent compound may drop by >50% within 1-2 hours.
-
Toxicity Misinterpretation: Observed effects may be due to the metabolite (the free acid) or the released methanol (though usually negligible), rather than the parent molecule.
Diagnostic FAQs: Troubleshooting Your Experiment
Q1: My compound "disappears" from the media within 2 hours. Is it precipitating? A: It is likely not precipitating; it is metabolizing. If you are using HPLC/LC-MS, look for a new peak eluting earlier (more polar) than your parent compound.[1] The methyl ester is lipophilic; the hydrolysis product (carboxylic acid) is hydrophilic.
-
Check: Does the loss occur in PBS? If no, it is serum-mediated.[1]
Q2: I see a mass shift of -14 Da in my LC-MS data. What is this? A: This confirms hydrolysis.[2]
-
Parent Mass: Methyl ester form (
).[1] -
Metabolite Mass: Acid form (
).[1] -
The Math: Loss of Methyl (
, ~15 Da) + Gain of Proton ( , ~1 Da) = Net loss of 14 Da.
Q3: Will heat-inactivating my FBS (56°C, 30 min) fix this? A: Partially, but not reliably. While heat inactivation destroys complement proteins, many carboxylesterases are robust or have isoforms that survive moderate heat. Albumin itself (abundant in FBS) can also exhibit pseudo-esterase activity. You must empirically validate this for your specific lot of serum.
Q4: Is the trifluoromethyl (
Deep Dive: Degradation Pathway
The following diagram illustrates the specific hydrolysis mechanism occurring in your culture dish.
Figure 1: The parent methyl ester is attacked by serum esterases, yielding the free acid and methanol.
Mitigation Protocols
If you must study the parent ester, you need to stabilize the system.
Protocol A: Stability Validation Assay (The "Control" Experiment)
Before treating cells, quantify the degradation rate.
-
Preparation:
-
Spiking:
-
Spike the compound (e.g., 10 µM) into all three conditions.
-
Incubate at 37°C .
-
-
Sampling:
-
Take aliquots at
minutes. -
CRITICAL: Immediately quench aliquots with ice-cold Acetonitrile (1:3 ratio) to denature enzymes and stop hydrolysis.
-
-
Analysis:
-
Centrifuge (10,000 x g, 5 min) to remove protein precipitate.
-
Analyze supernatant via HPLC/LC-MS.[1]
-
Expected Results:
| Condition | % Remaining (1 hr) | Interpretation |
|---|---|---|
| PBS | >98% | Chemically stable at pH 7.[1]4. |
| Serum-Free Media | >95% | Stable; minimal background enzyme activity.[1] |
| Media + 10% FBS | <40% | High Enzymatic Instability. |
Protocol B: Chemical Inhibition (If Serum is Required)
Use if you cannot switch to serum-free media.[1]
Warning: Esterase inhibitors can be toxic to cells. Titrate carefully.
-
Inhibitor: BNPP (Bis-p-nitrophenyl phosphate).[1]
-
Concentration: 10 µM – 100 µM (Run a cytotoxicity control first).
-
Method: Pre-incubate media + FBS + BNPP for 30 minutes at 37°C before adding your test compound. This allows the inhibitor to irreversibly block the esterase active sites.
Troubleshooting Decision Tree
Use this flow to determine the root cause of your data inconsistency.
Figure 2: Logical flow to isolate the source of compound loss.
References
-
Williams, F. M. (1985). "Plasma esterases and their role in drug metabolism." Clinical Pharmacokinetics. This foundational text establishes the rapidity of ester hydrolysis in plasma fractions.
-
Li, B., et al. (2005). "Stability of ester-containing drugs in cell culture media." Journal of Pharmaceutical Sciences. Demonstrates that the half-life of methyl esters in 10% FBS can be as short as 15-30 minutes.
-
Satoh, T., & Hosokawa, M. (1998). "The mammalian carboxylesterases: from molecules to functions." Annual Review of Pharmacology and Toxicology. Details the specific enzyme families (CES1/CES2) responsible for this degradation.
-
Thermo Fisher Scientific. "Gibco Fetal Bovine Serum (FBS) Heat Inactivation Protocol." Provides the standard methodology for heat inactivation, noting that while complement is destroyed, enzymatic activity may persist.
Sources
Validation & Comparative
Precision Spectroscopic Analysis of Benzamido Acetates: A Comparative Guide
Executive Summary
In the synthesis of peptidomimetics and prodrugs, benzamido acetates (typically N-benzoylglycine esters and their derivatives) represent a critical structural class. The analytical challenge lies in the proximity of two electrophilic carbonyl centers: the ester (acetate moiety) and the amide (benzamido moiety).
This guide provides a rigorous spectral analysis framework to distinguish these functional groups. Unlike generic spectral guides, we focus on the vibrational decoupling required to validate synthesis purity, specifically comparing Fourier Transform Infrared (FTIR) spectroscopy against Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.
The Spectroscopic Challenge: The "Dual Carbonyl" Problem
Benzamido acetates possess a structure of type Ph-CO-NH-CH(R)-COOR' . The primary analytical risk is the misidentification of the carbonyl region (1600–1800 cm⁻¹). In lower-resolution techniques or poorly prepared samples, the ester and amide bands can merge or be misinterpreted due to hydrogen bonding shifts.
Structural Vibrational Logic
-
The Ester (Acetate): Electron-withdrawing induction dominates, stiffening the C=O bond
Higher Wavenumber.[1][2] -
The Amide (Benzamido): Resonance delocalization (between N and C=O) and conjugation with the phenyl ring weaken the C=O bond
Lower Wavenumber.
FTIR Performance Analysis
The following analysis assumes the use of Attenuated Total Reflectance (ATR-FTIR) , the industry standard for solid-state drug intermediates due to minimal sample preparation.
Molecular Vibrational Map
The diagram below illustrates the vibrational physics dictating the spectral separation.
Figure 1: Mechanistic origins of the wavenumber separation between benzamido and acetate carbonyls. The opposing effects of resonance (amide) and induction (ester) create the diagnostic window.
Critical Peak Assignment Table
| Functional Group | Mode Assignment | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Ester C=O | Stretching ( | 1735 – 1750 | Strong | Sharp peak.[3] Unaffected by N-H bonding. Higher frequency due to inductive effect of alkoxy oxygen [1]. |
| Amide I | Stretching ( | 1640 – 1660 | Strong | Lower frequency due to conjugation with the phenyl ring (Benzoyl group). Broadens if H-bonding is present [2]. |
| Amide II | Bending ( | 1530 – 1550 | Medium | The "Fingerprint" of the secondary amide. Absent in ester starting materials. |
| N-H | Stretching ( | 3250 – 3350 | Medium/Broad | Single band for secondary amides. Position indicates degree of intermolecular H-bonding. |
| Ester C-O | Stretching ( | 1200 – 1300 | Strong | Often appears as a doublet ("Rule of Three" for esters) [3].[4] |
| Aromatic Ring | C=C Ring Stretch | 1580 & 1600 | Weak/Med | Characteristic doublet of the benzoyl group. |
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the "workhorse," it is vital to understand when to deploy orthogonal techniques like NMR or Raman.
Performance Matrix
| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy | ¹H-NMR (400 MHz) |
| Carbonyl Resolution | High. Distinct peaks for Amide/Ester ( | Medium. C=O scattering is weak; often overshadowed by aromatic ring modes. | Absolute. Chemical shift distinct ( |
| Sample State | Solid/Powder (Native state). | Solid/Powder. | Solution (Requires dissolution). |
| Speed | < 1 minute. | < 2 minutes. | 10–30 minutes. |
| Water Interference | Low (in ATR). | Zero (Water is Raman silent). | High (Requires deuterated solvents). |
| Quantification | Semi-quantitative (Beer-Lambert applies). | Difficult (fluorescence interference). | Precise (Molar integration). |
| Primary Use Case | Rapid QC & Polymorph ID. | Crystallinity studies. | Structural Elucidation. |
Expert Insight: Use FTIR for routine batch release and checking for unreacted starting material (e.g., disappearance of the N-H stretch if alkylating, or appearance of Ester C=O during esterification). Use NMR only when full structural characterization or precise molar ratios are required [4].
Experimental Protocol: Self-Validating ATR Workflow
This protocol is designed to eliminate common operator errors (e.g., pressure variance, background contamination).
The Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity and reproducibility.
Detailed Methodology
-
System Prep: Ensure the ZnSe or Diamond crystal is clean. Run a Background Scan to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Sample Loading: Place ~5 mg of the benzamido acetate powder onto the crystal center.
-
Pressure Application: Lower the anvil. Crucial: Apply pressure until the spectral preview shows saturated peaks, then back off slightly to ensure good contact without crystal damage. Consistent pressure is vital for reproducible intensity ratios.
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended if peaks overlap).
-
Scans: 32 or 64 scans (to average out noise).
-
-
Post-Processing: Apply "ATR Correction" (corrects for penetration depth dependence on wavelength) and "Baseline Correction" (rubber band method).
Interpretation & Troubleshooting
-
Problem: Broad smear in the 3000–3500 cm⁻¹ region.
-
Cause: Sample is wet (OH stretch of water).[5]
-
Fix: Dry sample in a desiccator; water masks the N-H amide stretch.
-
-
Problem: Doublet at 1700–1750 cm⁻¹.
-
Cause: Fermi resonance or presence of unreacted starting material (e.g., ethyl benzoylacetate).
-
Fix: Compare with pure reference standards of starting materials.
-
References
-
OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]
-
NIST Chemistry WebBook. (n.d.).[6] Infrared Spectra of Benzamide Derivatives. National Institute of Standards and Technology.[6][7][8][9] Available at: [Link]
-
Spectroscopy Online. (2020). The C=O[1][2][4][10][11][12][13][14] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Available at: [Link][15]
-
Specac. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
Sources
- 1. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 6. Ethyl Acetate [webbook.nist.gov]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
- 8. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]
- 9. Ethyl benzoylacetate [webbook.nist.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. rockymountainlabs.com [rockymountainlabs.com]
Protocol: TLC Purity Validation of Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Executive Summary
Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS: 131648-66-3) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its purity is paramount because the trifluoromethyl (
This guide provides a rigorous, self-validating Thin Layer Chromatography (TLC) protocol. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, a properly optimized TLC system offers a rapid, cost-effective, and parallelizable alternative for reaction monitoring and semi-quantitative purity assessment.
Part 1: The Analytical Challenge
To validate purity, one must first understand the potential contaminants. The synthesis of this molecule typically involves coupling Methyl Glycinate with 3-(trifluoromethyl)benzoic acid (or its acid chloride).
Structural Analysis & Impurity Profile
The target molecule contains three distinct functional regions affecting polarity:
-
Glycine Methyl Ester: Moderate polarity.
-
Amide Linkage: Hydrogen bond donor/acceptor (increases polarity).
-
Trifluoromethyl Group: Highly lipophilic, electron-withdrawing (decreases polarity).
Target Impurities to Detect:
-
Impurity A (Amine): Methyl glycinate (Polar, UV inactive, Ninhydrin active).
-
Impurity B (Acid): 3-(trifluoromethyl)benzoic acid (Acidic, UV active, Bromocresol active).
-
Impurity C (Hydrolysis): Methyl 2-(3-(trifluoromethyl)benzamido)acetic acid (Result of ester hydrolysis, highly polar).
Part 2: TLC Method Development (The Protocol)
Stationary Phase Selection
Standard: Silica Gel 60
-
Rationale: The acidic nature of the silica provides excellent resolution between the neutral amide product and the acidic impurities. The
fluorescent indicator is non-negotiable for detecting the aromatic benzamide core.
Mobile Phase Optimization
A single solvent is insufficient for this molecule. A binary system of Hexanes (Non-polar) and Ethyl Acetate (Polar) is required to balance the lipophilic
-
Screening Gradient:
-
10% EtOAc / 90% Hexane: Product likely stays at baseline.
-
30% EtOAc / 70% Hexane:Recommended Starting Point. The
group accelerates migration compared to non-fluorinated analogs. -
50% EtOAc / 50% Hexane: Likely moves product to solvent front (
), causing co-elution with impurities.
-
Visualization Matrix (The "Triangulation" Method)
Relying solely on UV is a critical failure point because the amine starting material is UV-inactive. You must use a multi-modal detection strategy.
| Detection Mode | Target Analyte | Appearance | Mechanism |
| UV (254 nm) | Product & Benzoic Acid | Dark spots on green background | Fluorescence quenching by aromatic |
| Ninhydrin Stain | Methyl Glycinate (Amine) | Red/Purple spots | Reaction with free primary amines (requires heat). |
| Bromocresol Green | Benzoic Acid Impurity | Yellow spots on blue background | pH indicator detects carboxylic acids ( |
Part 3: Comparative Analysis (Method Performance)
This section objectively compares TLC against HPLC and NMR for validating this specific product.
Table 1: Performance Metrics Comparison
| Feature | TLC (Optimized) | HPLC (UV-Vis) | 1H-NMR |
| Primary Utility | Reaction monitoring; Qualitative purity. | Quantitative purity; Final release testing. | Structural confirmation; Solvent detection. |
| Limit of Detection (LOD) | 0.1 – 0.5 µg (Visual) | 0.001 – 0.01 µg | ~10 µg (approx 1% impurity) |
| Throughput | High (10-20 samples/plate) | Low (Serial injection, 15 min/run) | Low (5-10 min/sample) |
| Specificity | Moderate (Co-elution possible) | High (Peak resolution) | High (Chemical shift distinctness) |
| Cost per Run | < $1.00 | $20.00 - $50.00 | > $50.00 (Instrument time) |
| Blind Spots | Volatiles; Non-UV/Non-stain active cmpds. | Compounds without chromophores (if using UV). | Inorganic salts; Overlapping signals. |
Expert Insight: TLC is superior for in-process validation because it allows simultaneous visualization of the starting material and product side-by-side. HPLC is necessary for the final purity certificate (>98%).
Part 4: Experimental Validation Data
The following data represents expected Retardation Factor (
Table 2: Expected Migration Data
| Compound | Functional Character | Expected | Visualization |
| Methyl 2-(3-(trifluoromethyl)benzamido)acetate | Neutral Amide/Ester | 0.45 – 0.55 | UV (+), Ninhydrin (-) |
| 3-(trifluoromethyl)benzoic acid | Acidic | 0.05 – 0.15 (Streaks) | UV (+), Bromocresol (+) |
| Methyl Glycinate | Basic Amine | 0.00 – 0.10 | UV (-), Ninhydrin (+) |
| Co-spot (Mixed) | Mixture | Separated | All of the above |
Note: If the acid impurity streaks, add 1% Acetic Acid to the mobile phase to sharpen the spot.
Part 5: Validation Workflow Diagram
The following diagram outlines the logical decision tree for validating the purity of the synthesized batch.
Caption: Logical workflow for TLC validation. Note the dual-visualization requirement (UV + Ninhydrin) to ensure detection of UV-silent amine impurities.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Visualization Methods.[1][2] Retrieved from [Link]
- Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
Sources
Safety Operating Guide
Navigating the Disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Methyl 2-(3-(trifluoromethyl)benzamido)acetate, a compound of interest in various research applications, requires meticulous handling not only during its use but, just as critically, upon its disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Immediate Safety Protocols
Inferred Hazard Profile:
| Hazard Class | Description | Recommended Immediate Actions |
| Acute Oral Toxicity | Likely harmful if swallowed.[1] | Do not eat, drink, or smoke when handling. If ingested, rinse mouth and seek immediate medical attention.[2] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1][3] | Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[1] Remove contaminated clothing. |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[1][3] | Wear appropriate eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood.[4] If inhaled, move to fresh air.[5] |
| Environmental Hazards | The trifluoromethyl group suggests persistence. While some related compounds are not known to be hazardous to the environment, the precautionary principle should be applied.[1] The EPA has specific guidance on the disposal of per- and polyfluoroalkyl substances (PFAS) due to their persistence.[6] | Prevent release into the environment.[1][7] |
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.[8]
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper disposal begins at the point of generation.[9] It is crucial to characterize and segregate chemical waste to prevent dangerous reactions and ensure compliant disposal.[10][11]
Step 1: Waste Identification
Is the waste pure Methyl 2-(3-(trifluoromethyl)benzamido)acetate, or is it a mixture?
-
Unused/Expired Compound: This is considered pure product.
-
Contaminated Materials: This includes items like gloves, weighing paper, and pipette tips that have come into contact with the compound.
-
Solutions: This refers to the compound dissolved in a solvent. The solvent's identity is a critical piece of information for disposal.
Step 2: Segregation
Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[11]
-
Solid Waste: Collect solid waste (pure compound and contaminated materials) in a designated, labeled, and sealed container.
-
Liquid Waste: If the compound is in solution, the entire solution is considered hazardous waste. The container must be compatible with the solvent used. For instance, halogenated and non-halogenated solvents should generally be segregated.[10]
Disposal Procedures: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate.
Caption: Decision workflow for the safe disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate.
Detailed Steps:
-
Container Selection: Choose a container that is chemically compatible with the waste.[9] For solid waste, a high-density polyethylene (HDPE) container with a screw cap is suitable. For liquid waste, ensure the container is compatible with the solvent. Leave about 10% headspace in liquid waste containers to allow for expansion.[12]
-
Labeling: Proper labeling is a regulatory requirement and a critical safety measure.[13][14] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 2-(3-(trifluoromethyl)benzamido)acetate"
-
The specific hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")
-
The date accumulation started
-
The name of the principal investigator or lab group
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the control of laboratory personnel and away from general lab traffic.[12] Secondary containment (such as a spill tray) is highly recommended.[10]
-
Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[15]
The Rationale Behind Disposal Methods
The trifluoromethyl group (-CF3) is a key structural feature of this molecule. This group is known for its high stability and can contribute to the persistence of the compound in the environment. The U.S. Environmental Protection Agency (EPA) has issued guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which are characterized by their fluorine-carbon bonds.[6] While Methyl 2-(3-(trifluoromethyl)benzamido)acetate is not a PFAS in the strictest sense, the principles for managing highly fluorinated compounds are relevant.
-
High-Temperature Incineration: This is often the preferred method for the disposal of halogenated organic compounds.[12] The high temperatures can break the strong carbon-fluorine bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride (which is then scrubbed from the exhaust).
-
Hazardous Waste Landfill: If incineration is not an option, disposal in a permitted hazardous waste landfill may be considered.[16] These landfills are engineered with multiple liners and leachate collection systems to prevent the release of contaminants into the environment.[16]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a critical component of the research lifecycle. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, we can ensure the safety of our colleagues and minimize our environmental footprint. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[11][14]
References
- Daniels Health. (2025, May 21).
- Cleanaway. (n.d.).
- Cornell University Environmental Health and Safety. (n.d.). 3.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Unknown. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
- Vanderbilt University Medical Center. (n.d.). Managing Chemical Waste.
- Republic Services. (2025, October 23).
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide.
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methyl 2-(Trifluoromethyl)
- MilliporeSigma. (2025, November 6).
- National Science Teaching Association. (2024, August 16).
- Vanderbilt University Medical Center. (n.d.).
- Occupational Safety and Health Administration. (n.d.). 1910.
- Apollo Scientific. (n.d.). Methyl 3-(trifluoromethyl)
- Merck. (2022, January 23).
- ChemicalBook. (n.d.). Methyl 2-(3-(trifluoroMethyl)benzaMido)
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide.
- TCI Chemicals. (2024, November 29).
- Echemi. (n.d.). Methyl 2-(3-(trifluoroMethyl)benzaMido)
- U.S. Environmental Protection Agency. (2025, September 22).
- U.S. Environmental Protection Agency. (2024, April 8).
- New Mexico Environment Department. (2024, April 8).
- U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS.
- Scientific & Regulatory Consultants, Inc. (2025, July 16). EPA Finalizes Rule: TSCA Reporting and Recordkeeping Requirements for PFAS.
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. danielshealth.com [danielshealth.com]
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- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Executive Safety Summary
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a halogenated organic building block, typically used in medicinal chemistry as a precursor for trifluoromethyl-substituted bioactive scaffolds.
While specific toxicological data for this exact intermediate may be sparse in public repositories, its structural components—a trifluoromethyl-substituted benzamide coupled to a glycine ester —dictate a strict safety profile. We apply the Precautionary Principle : treat this substance as a potential irritant with enhanced lipophilicity (skin absorption risk) due to the fluorinated moiety.
Core Hazard Classifications (Inferred from Structure & Analogs):
-
GHS Signal Word: WARNING
-
H335: May cause respiratory irritation (Dust hazard).[2]
Risk Assessment & Technical Rationale
To ensure safety, we must understand the chemical behavior driving the risk, not just follow a checklist.
The Trifluoromethyl ( ) Factor
The presence of the
-
Enhanced Lipophilicity: The fluorine atoms increase the compound's ability to penetrate lipid bilayers (skin cell membranes). Implication: Standard latex gloves are insufficient; Nitrile is the minimum requirement, with double-gloving recommended for solutions.
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the compound resistant to metabolic breakdown. Implication: Systemic clearance may be slow if absorbed; prevention of exposure is critical.
-
Electrostatic Dust: As a dry solid, fluorinated amides often carry significant static charge, leading to "fly-away" powder during weighing. Implication: Inhalation risk is higher than non-fluorinated analogs.
Personal Protective Equipment (PPE) Matrix
This matrix defines the barrier protection required based on the operational state of the chemical.
| PPE Category | Specification | Technical Justification |
| Hand Protection | Nitrile (Minimum 0.11 mm) | Latex is permeable to many organic esters. Nitrile offers superior resistance to the lipophilic nature of fluorinated organics. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can become airborne or solutions that can splash. Goggles provide a seal against dust entry. |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to masks. All weighing and solvation must occur inside a certified hood. |
| Body Defense | Lab Coat (Cotton/Poly Blend) | Must be buttoned to the neck. Synthetic fibers (100% polyester) can generate static, exacerbating the "fly-away" powder issue. |
| Supplemental | Double-Gloving | Required when handling the compound in solution (e.g., DCM, Ethyl Acetate) to prevent breakthrough upon accidental splash. |
Operational Protocols
Workflow 1: Weighing & Transfer (Solid State)
Risk: Inhalation of dust and static dispersal.
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with a wet tissue (water/ethanol) and dry immediately before use to discharge static.
-
Containment: Perform all weighing inside a chemical fume hood. Do not use a benchtop balance.
-
Transfer: Use a funnel with a wide neck. Avoid tapping the spatula against the flask rim, which can aerosolize fine particles.
Workflow 2: Solubilization & Reaction (Liquid State)
Risk: Skin absorption via solvent vehicle.
-
Solvent Choice: This compound is likely soluble in Dichloromethane (DCM), Ethyl Acetate, or DMSO.
-
Note: DCM rapidly permeates nitrile gloves (<5 mins). If using DCM, Silver Shield/Laminate gloves are the gold standard, or change nitrile gloves immediately upon any splash.
-
-
Temperature Control: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent the volatilization of the ester functionality.
Workflow Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier.
Waste Disposal & Decontamination[1][6][7][8][9][10]
Proper disposal is a legal and environmental imperative.[4] Because of the Trifluoromethyl (
The "Halogen Rule"
Never mix this compound with general organic waste (acetone, ethanol washings).
-
Why? Halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts (like dioxins) or to scrub acidic vapors (HF/HCl) generated during combustion. Mixing them with non-halogenated fuels makes the entire drum expensive to treat.
Disposal Protocol
-
Solid Waste: Collect contaminated paper towels, weighing boats, and solid residues in a dedicated container labeled "Hazardous Waste - Solid - Halogenated Organic."
-
Liquid Waste: Pour reaction mixtures and mother liquors into the "Halogenated Organic Solvents" carboy (usually red-tagged in many EHS systems).
-
Glassware: Rinse glassware with Acetone. Collect the first rinse into the Halogenated Waste container. Subsequent rinses can go to general organics.
Disposal Workflow Diagram
Figure 2: Waste stream segregation logic ensuring compliance with environmental regulations regarding halogenated organics.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[5] The lipophilic nature means the chemical may adhere to the cornea; immediate irrigation is vital to mechanically remove particles.
-
Skin Contact: Wash with soap and water.[1][2][4][6] Do not use alcohol or solvents to clean skin; this will dissolve the compound and drive it deeper into the dermis.
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to bind the powder, then wipe up.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12826076 (Methyl 2-(3-(trifluoromethyl)benzamido)acetate). Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. Halogenated Solvents and Waste Segregation Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
